molecular formula C9H8O3 B355635 3',4'-(Methylenedioxy)acetophenone CAS No. 3162-29-6

3',4'-(Methylenedioxy)acetophenone

Cat. No.: B355635
CAS No.: 3162-29-6
M. Wt: 164.16g/mol
InChI Key: BMHMKWXYXFBWMI-UHFFFAOYSA-N
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Description

3’,4’-(Methylenedioxy)acetophenone: is an organic compound with the molecular formula C9H8O3 . It is a member of the benzodioxole family and is characterized by a methylenedioxy group attached to an acetophenone core. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of 3’,4’-(Methylenedioxy)acetophenone typically involves the use of readily available raw materials and mild reaction conditions. For example, the oxidation of 3’,4’-(Methylenedioxy)acetophenone using hydrogen peroxide in a toluene and formic acid solution is a common method .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3’,4’-(Methylenedioxy)acetophenone involves its ability to undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The methylenedioxy group can participate in electron-donating and electron-withdrawing interactions, influencing the reactivity of the acetophenone core. This allows the compound to engage in a wide range of chemical reactions, targeting different molecular pathways depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

  • 3’,4’-(Dimethoxy)acetophenone
  • Piperonal
  • 4’-Methoxyacetophenone
  • 4’-Trifluoromethylacetophenone

Comparison:

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-6(10)7-2-3-8-9(4-7)12-5-11-8/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHMKWXYXFBWMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40185502
Record name 5-Acetyl-1,3-benzodioxole
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Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3162-29-6
Record name 5-Acetyl-1,3-benzodioxole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3162-29-6
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Record name Acetopiperone
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Record name 3162-29-6
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Record name 5-Acetyl-1,3-benzodioxole
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Record name 1-(1,3-benzodioxol-5-yl)ethan-1-one
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Record name ACETOPIPERONE
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Synthesis routes and methods

Procedure details

In the step (2), 1-acetoxy-2-methyl-3-(3,4-methylenedioxyphenyl)-1-propene represented by the following formula (3) which has been obtained in the step (1) is subjected to hydrolysis reaction or to transesterification reaction with an alcohol to obtain a crude product of 1-acetyl-3,4-methylenedioxybenzene represented by the following formula (4) and 2-methyl-3-(3,4-methylenedioxyphenyl)propanal represented by the following formula (5), and then the resulting reaction mixture is further subjected to distillative purification, to thereby obtain 2-methyl-3-(3,4-methylenedioxyphenyl)propanal having a content of 1-acetyl-3,4-methylenedioxybenzene of from 50 to 3000 ppm.
Name
1-acetoxy-2-methyl-3-(3,4-methylenedioxyphenyl)-1-propene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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